Potassium nitrate

Descripción general

Descripción

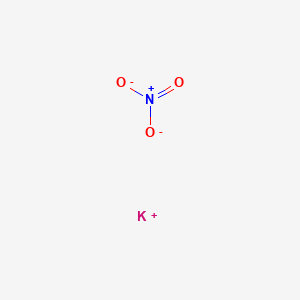

El nitrato de potasio es un compuesto químico con la fórmula KNO₃. Es una sal iónica compuesta por iones potasio (K⁺) y iones nitrato (NO₃⁻). Este compuesto se encuentra naturalmente como el mineral niter (o nitre) y se conoce comúnmente como salitre. El nitrato de potasio tiene un sabor agudo, salado y amargo, y es conocido por su papel significativo en diversas aplicaciones, incluidos los fertilizantes, la conservación de alimentos y la pirotecnia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El nitrato de potasio se puede sintetizar mediante varios métodos. Un método de laboratorio común implica la reacción entre cloruro de potasio (KCl) y ácido nítrico (HNO₃): [ \text{KCl} + \text{HNO}3 \rightarrow \text{KNO}_3 + \text{HCl} ] Esta reacción se lleva a cabo típicamente a una temperatura de alrededor de 75°C {_svg_3}.

Otro método implica la reacción entre cloruro de potasio y nitrato de magnesio: [ \text{KCl} + \text{Mg(NO}3\text{)}_2 \rightarrow \text{KNO}_3 + \text{MgCl}_2 ] Este método es ventajoso ya que produce nitrato de potasio con menos del 0,5% de cloruros, lo que lo hace adecuado para su uso como fertilizante ecológico {_svg_4}.

Métodos de producción industrial: Industrialmente, el nitrato de potasio se produce mediante la reacción de doble desplazamiento entre nitrato de sodio (NaNO₃) y cloruro de potasio: [ \text{NaNO}3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NaCl} ] Este método se utiliza ampliamente debido a la disponibilidad de materias primas y la simplicidad del proceso {_svg_5}.

Análisis De Reacciones Químicas

Tipos de reacciones: El nitrato de potasio sufre varias reacciones químicas, que incluyen:

Oxidación: Cuando se calienta, el nitrato de potasio se descompone para formar nitrito de potasio (KNO₂) y oxígeno (O₂): [ 2\text{KNO}3 \rightarrow 2\text{KNO}_2 + \text{O}_2 ]

Reducción: En presencia de agentes reductores, el nitrato de potasio se puede reducir a nitrito de potasio o incluso gas nitrógeno (N₂).

Sustitución: El nitrato de potasio puede reaccionar con otras sales para formar diferentes compuestos, como la reacción con nitrato de amonio para formar nitrato de potasio y cloruro de amonio: [ \text{NH}_4\text{NO}_3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NH}_4\text{Cl} ]

Reactivos y condiciones comunes:

Oxidación: Las altas temperaturas (por encima de 400°C) suelen ser necesarias para la descomposición del nitrato de potasio.

Reducción: Los agentes reductores como el carbono o el azufre se pueden utilizar en condiciones controladas.

Sustitución: Las reacciones suelen llevarse a cabo en soluciones acuosas a temperaturas moderadas.

Principales productos formados:

Oxidación: Nitrito de potasio y oxígeno.

Reducción: Nitrito de potasio, gas nitrógeno y otros óxidos de nitrógeno.

Sustitución: Diversas sales dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fertilizer Use

Potassium nitrate is primarily recognized as a high-efficiency fertilizer, supplying essential nutrients—potassium and nitrogen—to plants. Potassium plays a crucial role in water regulation, enzyme activation, and photosynthesis, while nitrogen is vital for amino acid synthesis and vegetative growth .

Case Study: Wheat Yield Improvement

A study conducted on wheat crops demonstrated that the application of this compound significantly increased grain yield and related traits. The application resulted in an increase in the number of grains per spike by 6.42 grains and improved the 1000-grain weight by 1.97 g . The chlorophyll content in flag leaves was also enhanced, indicating better plant health and productivity.

Table 1: Effects of this compound on Wheat Yield

| Trait | Control Group | KNO₃ Application |

|---|---|---|

| Grains per Spike | X grains | 6.42 grains |

| 1000-Grain Weight | Y g | 1.97 g |

| Flag Leaf Chlorophyll Content | A CCI | Increased by 2.35 CCI |

Food Preservation

Historically, this compound has been used as a food preservative, particularly in curing meats. Its ability to inhibit microbial growth while maintaining color and flavor has made it a critical component in traditional preservation methods. Although its use has declined with the advent of newer preservatives, it remains relevant in specific applications .

Pharmaceutical Applications

Tooth Sensitivity Treatment

This compound is utilized in dental products to alleviate tooth sensitivity. It works by blocking nerve transmission within the teeth, providing relief from pain associated with sensitive teeth .

Case Study: Spectrophotometric Evaluation

A study evaluated the penetration of this compound into dental enamel and dentin using spectrophotometric methods. Results indicated significant differences in penetration levels among various formulations, demonstrating the effectiveness of this compound in dental treatments .

Industrial Applications

Glass Manufacturing

In the glass industry, this compound serves as an oxidizing agent that enhances glass quality by reducing defects and improving durability .

Explosives and Pyrotechnics

This compound is a key ingredient in gunpowder and other explosives due to its oxidizing properties. It is also used in fireworks to produce vibrant colors .

Environmental Applications

This compound's role extends to environmental applications such as nutrient management in agriculture to prevent nitrate pollution in groundwater. Research has shown that managing this compound levels can mitigate adverse environmental impacts while enhancing crop yields .

Mecanismo De Acción

El nitrato de potasio ejerce sus efectos a través de varios mecanismos:

Agente oxidante: Como oxidante fuerte, el nitrato de potasio libera oxígeno cuando se calienta, lo que favorece la combustión en la pirotecnia y los explosivos.

Agente desensibilizante: En la pasta dental, el nitrato de potasio funciona bloqueando la transmisión de señales de dolor desde la superficie del diente hasta los nervios, lo que reduce la sensibilidad.

Comparación Con Compuestos Similares

El nitrato de potasio se suele comparar con otras sales de nitrato, como:

Nitrato de sodio (NaNO₃): Similar al nitrato de potasio, el nitrato de sodio se utiliza en fertilizantes y la conservación de alimentos. {_svg_6}

Nitrato de amonio (NH₄NO₃): El nitrato de amonio es un poderoso oxidante utilizado en explosivos y fertilizantes.

Nitrato de calcio (Ca(NO₃)₂): El nitrato de calcio se utiliza en fertilizantes y como componente del hormigón.

La combinación única de iones potasio y nitrato del nitrato de potasio lo hace particularmente valioso en aplicaciones donde se requieren ambos nutrientes, como en fertilizantes especializados y ciertos procesos industriales .

Propiedades

Número CAS |

7757-79-1 |

|---|---|

Fórmula molecular |

HKNO3 |

Peso molecular |

102.111 g/mol |

Nombre IUPAC |

potassium;nitrate |

InChI |

InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clave InChI |

IRPDISVJRAYFBI-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[K+] |

SMILES canónico |

[N+](=O)(O)[O-].[K] |

Punto de ebullición |

752 °F at 760 mmHg (decomposes) (USCG, 1999) 400 °C (decomp) |

Color/Form |

Colorless, rhombic or trigonal crystals White granular or crystalline powde |

Densidad |

2.109 (USCG, 1999) - Denser than water; will sink 2.1 at 25 °C 2.1 g/cm³ |

melting_point |

633.2 °F (USCG, 1999) 337 °C 333-334 °C |

Key on ui other cas no. |

7757-79-1 |

Descripción física |

Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers. Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals White crystalline powder or transparent prisms having a cooling, saline, pungent taste Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS] COLOURLESS-TO-WHITE CRYSTALLINE POWDER. |

Pictogramas |

Oxidizer; Irritant |

Solubilidad |

35g/100ml Sol in water, glycerol; slightly sol in alcohol Insoluble in ethanol 1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol 38.3 g/100 g water at 25 °C For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 35.7 |

Sinónimos |

Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.